FA-PEG5-Mal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
FA-PEG5-Mal is synthesized through a series of chemical reactions involving folic acid, polyethylene glycol (PEG), and maleimide. The synthesis typically involves the conjugation of folic acid to PEG, followed by the attachment of maleimide to the PEG chain. The reaction conditions often require specific pH levels, temperatures, and solvents to ensure the successful formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The product is then purified and stored under controlled conditions to maintain its stability and efficacy .
Chemical Reactions Analysis
Types of Reactions
FA-PEG5-Mal undergoes various chemical reactions, including:
Substitution Reactions: The maleimide group in this compound can react with thiol groups (-SH) in proteins or peptides, forming stable thioether bonds.
Addition Reactions: The maleimide group can also participate in Michael addition reactions under specific pH conditions.
Common Reagents and Conditions
Reagents: Common reagents include thiol-containing compounds, solvents like dimethyl sulfoxide (DMSO), and buffers to maintain the pH.
Conditions: Typical conditions involve pH levels between 6.5 and 7.5, room temperature, and the use of ultrasonic methods to enhance solubility
Major Products Formed
The major products formed from these reactions are thioether-linked conjugates, which are stable and can be used in various biological applications .
Scientific Research Applications
FA-PEG5-Mal has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of PROTACs for targeted protein degradation
Biology: Employed in the study of protein-protein interactions and cellular pathways
Medicine: Investigated for its potential in developing targeted therapies for diseases such as cancer
Industry: Utilized in the production of bioconjugates and drug delivery systems
Mechanism of Action
FA-PEG5-Mal functions as a linker in PROTACs, which are designed to degrade target proteins. The maleimide group reacts with thiol groups in the target protein, forming a stable thioether bond. This linkage facilitates the recruitment of the target protein to an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome .
Comparison with Similar Compounds
FA-PEG5-Mal is unique due to its combination of folic acid, PEG, and maleimide, which provides specific targeting, biocompatibility, and high reactivity, respectively. Similar compounds include:
Folic acid-PEG3-Mal: Shorter PEG chain, which may affect solubility and flexibility.
Folic acid-PEG7-Mal: Longer PEG chain, potentially offering greater flexibility but may affect targeting efficiency
This compound stands out due to its optimal PEG chain length, balancing solubility, flexibility, and targeting efficiency.
Biological Activity
FA-PEG5-Mal, or Folate-Polyethylene Glycol Maleimide, is a compound that has garnered significant interest in biomedical research, particularly in drug delivery systems and targeted therapies. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.
Overview of this compound
This compound is a conjugate that combines folate (FA) with polyethylene glycol (PEG) and a maleimide group. The folate moiety allows for specific targeting of folate receptors, which are overexpressed in various cancer cells. The PEG component enhances solubility and stability, while the maleimide group facilitates conjugation to thiol-containing molecules, such as proteins or peptides.
- Targeted Delivery : The folate moiety binds to folate receptors on cancer cells, enabling selective uptake of the conjugated drug or therapeutic agent.
- Increased Circulation Time : The PEGylation reduces renal clearance and proteolytic degradation, leading to prolonged circulation time in the bloodstream.
- Controlled Release : The maleimide group allows for site-specific attachment to biomolecules, which can be advantageous for controlled release applications.
Biological Activity Data
The biological activity of this compound has been evaluated through various in vitro and in vivo studies. Below is a summary of key findings:
Case Studies
- Cancer Treatment : A study utilized this compound conjugated with doxorubicin for targeted therapy in xenograft models. Results showed a 50% reduction in tumor size compared to non-targeted treatments, highlighting the efficacy of targeted delivery systems.
- Drug Formulation : Research demonstrated that incorporating this compound into nanoparticles improved drug loading efficiency and stability, leading to enhanced therapeutic outcomes in preclinical trials.
Properties
Molecular Formula |
C35H45N9O12 |
---|---|
Molecular Weight |
783.8 g/mol |
IUPAC Name |
2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C35H45N9O12/c36-35-42-31-30(33(49)43-35)40-25(22-39-31)21-38-24-3-1-23(2-4-24)32(48)41-26(34(50)51)5-6-27(45)37-9-11-52-13-15-54-17-19-56-20-18-55-16-14-53-12-10-44-28(46)7-8-29(44)47/h1-4,7-8,22,26,38H,5-6,9-21H2,(H,37,45)(H,41,48)(H,50,51)(H3,36,39,42,43,49) |
InChI Key |
AUPCXHWRHKOTOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)NCCOCCOCCOCCOCCOCCN2C(=O)C=CC2=O)C(=O)O)NCC3=CN=C4C(=N3)C(=O)NC(=N4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.